2-(4-chlorophenoxy)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methylpropanamide
Description
2-(4-Chlorophenoxy)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methylpropanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a 4-chlorophenoxy group and a cyclopropylmethyl-hydroxymethyl moiety. Its structural complexity arises from the combination of a halogenated aromatic ether, a branched alkyl chain, and a strained cyclopropane ring. For instance, patent literature highlights derivatives of 2-(4-chlorophenoxy)acetamide as ATF4 inhibitors for cancer therapy . The hydroxymethylcyclopropyl group may enhance solubility or influence target binding compared to simpler alkyl chains, as seen in cyclopropane-containing bioactive compounds .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-14(2,20-12-5-3-11(16)4-6-12)13(19)17-9-15(10-18)7-8-15/h3-6,18H,7-10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQXAGAHSXLAAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1(CC1)CO)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of valuable building blocks in organic synthesis.
Mode of Action
It’s worth noting that similar compounds have been utilized in catalytic protodeboronation of alkyl boronic esters. This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation.
Biochemical Pathways
The compound may be involved in the protodeboronation of alkyl boronic esters, a crucial step in many organic synthesis processes.
Pharmacokinetics
Similar compounds have been studied for their fast adsorption and removal from aqueous solutions. The adsorption process involves kinetics, adsorption isotherms, thermodynamics, and adsorbent regeneration.
Result of Action
Similar compounds have shown to induce changes in plant growth, pigments, h2o2 content, and peroxidase activity (pod) when exposed to different concentrations.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH value and ionic strength can affect the adsorption of similar compounds in aqueous solutions. Additionally, the compound’s impact on non-target aquatic plants has been studied, showing that these plants could recover once they received natural conditions.
Biological Activity
2-(4-chlorophenoxy)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methylpropanamide is a synthetic organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, highlighting its implications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C13H16ClNO3
- Molecular Weight : 273.73 g/mol
- CAS Number : 1257548-45-0
The compound features a chlorophenoxy group, a cyclopropyl group, and an acetamide moiety, which contribute to its unique biological properties. The presence of the hydroxymethyl group may enhance its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific pathways involved in cell signaling and metabolism. Notably, it has been identified as an inhibitor of the ATF4 pathway, which plays a crucial role in various diseases, including cancer and neurodegenerative disorders. The chlorophenoxy group may interact with enzymes or receptors, potentially inhibiting their activity, while the cyclopropyl group enhances binding affinity and stability.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound possesses antimicrobial activity, making it a candidate for developing new antibiotics.
- Antifungal Activity : The compound has shown promise in inhibiting fungal growth in vitro, indicating potential applications in treating fungal infections.
- Cancer Therapeutics : Its role as an ATF4 inhibitor positions it as a potential therapeutic agent in cancer treatment by modulating stress responses in cancer cells.
Case Studies and Experimental Data
-
Inhibition of ATF4 Pathway :
- A study demonstrated that the compound significantly reduced ATF4 expression levels in cancer cell lines, leading to decreased cell proliferation and increased apoptosis (programmed cell death) .
- Antimicrobial Testing :
- Fungal Inhibition :
Summary of Biological Activity
Comparison with Similar Compounds
Key Observations:
Chlorophenoxy vs. Hydroxyphenoxy: The target compound’s 4-chlorophenoxy group likely enhances lipophilicity and metabolic stability compared to the 4-hydroxyphenoxy group in (2R)-N-cyclopropyl-2-(4-hydroxyphenoxy)propanamide . Hydroxyl groups may increase solubility but reduce membrane permeability.
Cyclopropane Modifications : The hydroxymethylcyclopropylmethyl side chain in the target compound distinguishes it from simpler cyclopropyl or tert-butyl substituents in analogs like PBGJ3049 (trans-2-ethoxycyclopropanecarboxylic acid) . This modification may reduce steric hindrance while retaining ring strain for target interaction.
Physicochemical and Crystallographic Insights
- Crystallography: Analogs such as 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide exhibit planar amide geometries and intermolecular hydrogen bonding, which stabilize crystal packing .
- Solubility and Stability: The hydroxymethyl group in the target compound could improve aqueous solubility compared to non-polar tert-butyl or ethyl esters in cyclopropane derivatives like PB97195 (trans-2-ethoxycyclopropanecarboxylic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
